N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester
Brand Name: Vulcanchem
CAS No.: 17788-15-7
VCID: VC0095567
InChI: InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+
SMILES: CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester

CAS No.: 17788-15-7

Main Products

VCID: VC0095567

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester - 17788-15-7

CAS No. 17788-15-7
Product Name N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name [3-[[(E)-but-2-enoyl]amino]phenyl] N-methylcarbamate
Standard InChI InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+
Standard InChIKey XDUPUIUISDIOAT-HWKANZROSA-N
Isomeric SMILES C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC
SMILES CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC
Canonical SMILES CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC
Synonyms N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester
PubChem Compound 6433705
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator